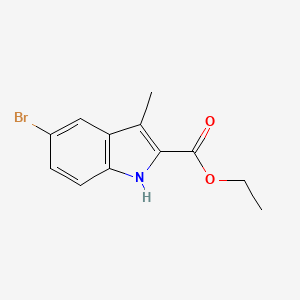

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate

CAS No.: 70070-22-3

Cat. No.: VC3762924

Molecular Formula: C12H12BrNO2

Molecular Weight: 282.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70070-22-3 |

|---|---|

| Molecular Formula | C12H12BrNO2 |

| Molecular Weight | 282.13 g/mol |

| IUPAC Name | ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7(2)9-6-8(13)4-5-10(9)14-11/h4-6,14H,3H2,1-2H3 |

| Standard InChI Key | GOXWQFATJUZNBR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate is an indole derivative with specific structural features that define its chemical behavior and potential applications. Its molecular structure consists of an indole ring system with three key modifications: a bromine atom at position 5, a methyl group at position 3, and an ethyl carboxylate group at position 2 . The compound is classified as a heterocyclic aromatic compound containing a nitrogen heteroatom within its bicyclic structure.

Molecular Identification Data

The compound is uniquely identified through several standard chemical identifiers. This information is critical for accurate database searching and chemical cataloging in research contexts. The molecular formula is C₁₂H₁₂BrNO₂, indicating its atomic composition . With a molecular weight of 282.13 g/mol, it falls within the range of small molecule compounds that often demonstrate favorable pharmacokinetic properties . The compound has been assigned various catalog numbers including 3392AL, 87378, AB02254, and others, which facilitate its commercial acquisition for research purposes .

Structural Features and Bonding

The structure of ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate presents several important characteristics that influence its chemical behavior. The compound contains 16 heavy atoms and features 3 rotatable bonds, which contribute to its conformational flexibility . Its structure incorporates 2 distinct ring systems - the pyrrole ring and benzene ring that together form the indole scaffold. The carbon bond saturation (Fsp3) value of 0.25 indicates a predominantly unsaturated nature with significant aromaticity . These structural features collectively determine the compound's chemical reactivity, binding capabilities, and potential interactions with biological targets.

Physicochemical Properties

Physical Properties

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate possesses distinctive physical properties that are relevant to its handling, formulation, and application in various research contexts. As a solid compound at room temperature, it shares this characteristic with many other brominated indole derivatives. Its physical state facilitates storage, handling, and dispensing in laboratory settings. The compound's calculated LogP value of 3.63 indicates moderate lipophilicity, suggesting potential membrane permeability which is an important consideration for drug-like compounds . This property also has implications for the compound's solubility profile, with expected good solubility in organic solvents but limited water solubility.

Spectroscopic Characteristics

The spectroscopic profile of ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate provides valuable information for its identification and purity assessment. While specific spectral data is limited in the available search results, the compound can be characterized using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the aromatic protons of the indole ring, the methyl group at position 3, and the ethyl ester protons. Mass spectrometry would typically show a characteristic molecular ion peak at m/z 282 with a distinctive isotope pattern due to the presence of bromine, which has two naturally occurring isotopes (79Br and 81Br) in nearly equal abundance.

Chemical Stability and Reactivity

The chemical stability and reactivity profile of ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate is influenced by its structural features. The bromine at position 5 serves as a valuable reactive site for subsequent transformations, particularly cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. The ethyl ester group at position 2 provides opportunities for hydrolysis to the corresponding carboxylic acid or conversion to other functional derivatives. The N-H group of the indole ring represents another potential site for functionalization, typically through N-alkylation or N-acylation reactions. These reactivity patterns make the compound valuable as a versatile building block in organic synthesis and medicinal chemistry.

Synthesis Methodologies

General Approaches to Brominated Indoles

The synthesis of brominated indole derivatives, including ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate, typically follows established methodologies in heterocyclic chemistry. While the search results don't provide specific synthesis routes for this exact compound, related bromination strategies offer valuable insights. Recent research has developed a novel one-step method for achieving selective bromination at specific positions of indole rings, particularly the C5 position . This innovation represents a significant advancement, as selective functionalization of the indole ring has traditionally been challenging due to its high reactivity .

Selective C5-Bromination Techniques

A particularly relevant advancement in the synthesis of 5-brominated indoles was reported by researchers at Chiba University, who developed a novel method for C5-selective bromination of indole alkaloids . Their approach is described as "simple, fast, mild, and can accommodate various functional groups" . The method involves treating the indole substrate with equal amounts of pyridinium tribromide and hydrochloric acid in methanol at 0°C, with the reaction completing in just 10 minutes . The researchers discovered that an in-situ generated C3-, C5-brominated indolenine intermediate served as the brominating agent, a finding they verified experimentally . This method is particularly valuable because it doesn't require special protection or directing groups, making it potentially applicable to the synthesis of compounds like ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate.

Esterification Strategies

The carboxylic ester functionality in ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate is typically introduced through standard esterification procedures. A relevant example can be seen in the synthesis of the related compound 5-bromoindole-2-carboxylic acid, which involves the hydrolysis of ethyl 5-bromoindolecarboxylate . The reverse process—esterification of the corresponding carboxylic acid—represents a common approach to synthesizing ethyl esters. Alternatively, direct Fischer esterification of appropriately substituted indole-2-carboxylic acids with ethanol in the presence of a catalytic amount of strong acid provides a straightforward route to compounds like ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate.

Structure-Activity Relationships

Comparison with Related Compounds

Examining the properties of similar brominated indole derivatives provides context for understanding ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate. Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate differs by having a phenyl group instead of a methyl group at position 3, resulting in a higher molecular weight of 344.20 g/mol and likely different biological activity profiles . Similarly, ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate features a hydroxyl group at position 3 instead of a methyl group, resulting in a slightly higher molecular weight of 284.11 g/mol and considerably different physicochemical properties due to the polar hydroxyl group . Ethyl 3-bromo-5-methyl-1H-indole-2-carboxylate represents an isomeric form with the bromine and methyl positions switched, maintaining the same molecular formula and weight but potentially different activity profiles .

Structure-Based Property Predictions

The structural features of ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate allow for certain predictions regarding its properties and potential applications. The Table 1 below summarizes key predicted properties based on its structure:

| Property | Value | Significance |

|---|---|---|

| LogP | 3.63 | Moderate lipophilicity, potential membrane permeability |

| Polar Surface Area | ~62 (estimated) | Moderate, suggesting potential for oral bioavailability |

| Heavy Atoms Count | 16 | Within Lipinski's rule of 5 guidelines |

| Rotatable Bonds | 3 | Relatively rigid structure, favorable entropy profile |

| Carbon bond saturation (Fsp3) | 0.25 | Predominantly aromatic character |

These properties collectively suggest that ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate has characteristics often associated with drug-like compounds, potentially making it of interest in medicinal chemistry research.

Applications in Chemical Research

Role as a Synthetic Intermediate

Analytical Characterization Methods

Spectroscopic Identification Techniques

The identification and characterization of ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate typically employ multiple complementary spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with 1H NMR revealing the aromatic proton pattern of the indole ring, the methyl protons at position 3, and the characteristic quartet and triplet pattern of the ethyl ester group. 13C NMR would show signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the methyl and ethyl groups. Infrared (IR) spectroscopy would display characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and the aromatic C=C stretches.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents a primary method for assessing the purity of compounds like ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate. Related brominated indole compounds, such as 5-bromoindole-2-carboxylic acid, have been analyzed by HPLC with reported purity levels of ≥96% . Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides even more detailed characterization, allowing simultaneous assessment of purity and confirmation of molecular weight. Gas Chromatography (GC) may also be applicable for this compound, depending on its thermal stability and volatility characteristics.

Future Research Perspectives

Emerging Applications in Materials Science

Beyond traditional medicinal chemistry applications, functionalized indoles like ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate may find applications in materials science and related fields. The extended conjugation of the indole system, coupled with the electron-withdrawing ester group, creates interesting electronic properties that could be exploited in the development of organic electronic materials, photosensitizers, or fluorescent probes. The bromine functionality offers possibilities for polymerization or attachment to other molecular frameworks, potentially leading to novel materials with customized properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume